molecular formula C10H12BrNO3 B13714875 1-Bromo-2-isobutoxy-3-nitrobenzene

1-Bromo-2-isobutoxy-3-nitrobenzene

Katalognummer: B13714875
Molekulargewicht: 274.11 g/mol
InChI-Schlüssel: RAUYRZBDXQRXAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-isobutoxy-3-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of benzene, substituted with a bromine atom, an isobutoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-isobutoxy-3-nitrobenzene typically involves the bromination of 2-isobutoxy-3-nitrobenzene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-isobutoxy-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-isobutoxy-3-aminobenzene.

    Oxidation: Formation of carbonyl-containing compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-isobutoxy-3-nitrobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-isobutoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-nitrobenzene: Lacks the isobutoxy group, making it less sterically hindered.

    2-Bromo-1-nitrobenzene: Different substitution pattern affecting its reactivity.

    1-Bromo-3-nitrobenzene: Similar structure but different position of the nitro group.

Uniqueness

1-Bromo-2-isobutoxy-3-nitrobenzene is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C10H12BrNO3

Molekulargewicht

274.11 g/mol

IUPAC-Name

1-bromo-2-(2-methylpropoxy)-3-nitrobenzene

InChI

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-8(11)4-3-5-9(10)12(13)14/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

RAUYRZBDXQRXAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=CC=C1Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.